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Introduction
Mizacorat (AZD9567) is a novel, orally bioavailable, non-steroidal selective glucocorticoid

receptor (GR) modulator that has been investigated for the treatment of inflammatory diseases

such as rheumatoid arthritis. Developed by AstraZeneca, Mizacorat is designed to retain the

anti-inflammatory benefits of traditional glucocorticoids while minimizing the associated adverse

effects. This document provides a comprehensive overview of the preclinical data available for

Mizacorat, focusing on its pharmacological profile, mechanism of action, and key in vitro and in

vivo findings. The information is intended for researchers, scientists, and professionals involved

in drug development.

Core Mechanism of Action
Mizacorat selectively modulates the glucocorticoid receptor, a key regulator of the

inflammatory response. Unlike traditional glucocorticoids, Mizacorat exhibits a differentiated

downstream effect. It is a partial agonist of GR-mediated transactivation, which is associated

with many of the undesirable side effects of glucocorticoids, while demonstrating full

antagonism of GR-mediated transrepression, a key mechanism for its anti-inflammatory effects.

This dissociation is believed to contribute to its improved safety profile. Mizacorat
demonstrates a higher affinity for the glucocorticoid receptor and a significantly lower affinity for

the mineralocorticoid receptor when compared to prednisolone, suggesting a reduced risk of

electrolyte and fluid balance disruptions.[1]
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Signaling Pathway
The anti-inflammatory effects of glucocorticoids are primarily mediated through the GR. Upon

binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it can modulate

gene expression through two main pathways: transactivation and transrepression. Mizacorat's
selective modulation of these pathways is a key aspect of its mechanism.
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Mizacorat's selective glucocorticoid receptor modulation pathway.
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Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of Mizacorat.

Table 1: In Vitro Receptor Binding and Cellular Activity
Assay

Target/Cell
Line

Parameter
Mizacorat
(AZD9567)

Prednisolon
e

Reference

Glucocorticoi

d Receptor

(GR) Binding

Human GR Ki (nM) 0.8 8.1 [2]

Mineralocorti

coid Receptor

(MR) Binding

Human MR Ki (nM) >10,000 110 [2]

IL-6 Inhibition A549 cells IC50 (nM) 0.3 0.9 [2]

MMTV

Transactivatio

n

HeLa cells EC50 (nM) 1.8 0.7 [2]

TAT mRNA

Induction

Human

Hepatocytes

% of

Dexamethaso

ne

25% 100%

OPG mRNA

Inhibition

Human Fetal

Osteoblasts
% Inhibition

Less than

Prednisolone
-

Table 2: In Vivo Anti-inflammatory Efficacy in a Rat
Model of Collagen-Induced Arthritis
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Parameter
Mizacorat
(AZD9567)

Prednisolone Vehicle Reference

Paw Swelling

Inhibition (%) at

3 mg/kg

~50% ~50% 0%

Ankle Histology

Score

(Inflammation)

Significantly

lower than

vehicle

Significantly

lower than

vehicle

-

Ankle Histology

Score (Cartilage

Damage)

Significantly

lower than

vehicle

Significantly

lower than

vehicle

-

Ankle Histology

Score (Bone

Resorption)

Significantly

lower than

vehicle

Significantly

lower than

vehicle

-

Detailed Experimental Protocols
In Vitro Assays
1. Glucocorticoid and Mineralocorticoid Receptor Binding Assays

Objective: To determine the binding affinity of Mizacorat to human GR and MR.

Methodology: Scintillation proximity assays were used. Human recombinant GR or MR were

incubated with a radiolabeled ligand ([³H]dexamethasone for GR and [³H]aldosterone for

MR) and varying concentrations of Mizacorat or prednisolone. The displacement of the

radioligand was measured to determine the inhibition constant (Ki).

2. A549 Cell-Based IL-6 Inhibition Assay

Objective: To assess the anti-inflammatory activity of Mizacorat by measuring the inhibition

of IL-1β-induced IL-6 production.

Cell Line: Human lung epithelial cells (A549).
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Protocol:

A549 cells were seeded in 96-well plates and grown to confluency.

Cells were pre-incubated with various concentrations of Mizacorat or prednisolone for 1

hour.

Inflammation was induced by adding IL-1β (1 ng/mL).

After 24 hours of incubation, the supernatant was collected.

IL-6 levels in the supernatant were quantified using a commercially available ELISA kit.

IC50 values were calculated from the dose-response curves.

3. MMTV Transactivation Assay in HeLa Cells

Objective: To measure the GR-mediated transactivation potential of Mizacorat.

Cell Line: HeLa cells stably transfected with a mouse mammary tumor virus (MMTV)

promoter-luciferase reporter construct.

Protocol:

Cells were plated in 96-well plates.

Cells were treated with a range of concentrations of Mizacorat or prednisolone.

After 24 hours, cells were lysed, and luciferase activity was measured as a readout of

MMTV promoter activation.

EC50 values were determined from the dose-response curves.

In Vivo Model: Rat Collagen-Induced Arthritis (CIA)
Objective: To evaluate the in vivo anti-inflammatory efficacy of Mizacorat.

Animal Model: Male Lewis rats.
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Protocol:

Arthritis was induced by intradermal immunization with an emulsion of bovine type II

collagen and incomplete Freund's adjuvant at the base of the tail on day 0.

A booster injection was administered on day 7.

Mizacorat, prednisolone, or vehicle was administered orally once daily from day 7 to day

21.

Paw swelling was measured using a plethysmometer at regular intervals.

On day 21, animals were euthanized, and ankle joints were collected for histological

analysis to assess inflammation, cartilage damage, and bone resorption.
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Workflow for the rat collagen-induced arthritis model.

Conclusion
The preclinical data for Mizacorat demonstrate its potential as a selective glucocorticoid

receptor modulator with a favorable safety profile compared to traditional glucocorticoids like

prednisolone. Its mechanism of action, characterized by a dissociation of transrepression and

transactivation activities, translates to potent anti-inflammatory effects in vitro and in vivo, with

a reduced impact on markers associated with glucocorticoid-related side effects. The data

presented in this guide provide a solid foundation for the continued clinical development of

Mizacorat as a promising therapeutic option for inflammatory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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